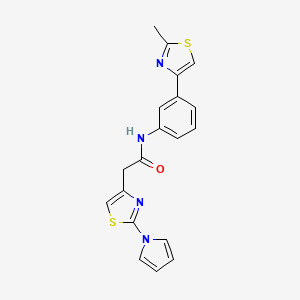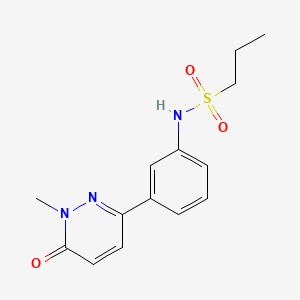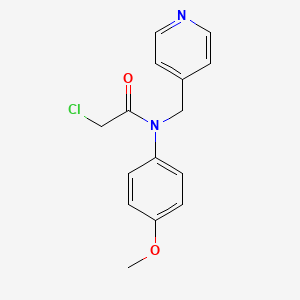
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide, commonly known as PTZTP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTZTP is a thiazole derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound "2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide" is a part of a class of chemicals that has been extensively researched for its synthesis and biological activities. Research has focused on synthesizing various heterocyclic compounds, including this compound, which incorporate thiadiazole, pyrazole, and other moieties due to their potential biological activities. These synthesized compounds have been examined for their insecticidal, antimicrobial, and anticancer properties.
Insecticidal Assessment : The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been studied for their potential insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. The research aimed to explore the effects of these compounds on agricultural pests, highlighting the significance of chemical compounds in pest management strategies (Fadda et al., 2017).
Antimicrobial Activities : Studies on novel thiazole derivatives have shown significant antimicrobial properties. These compounds have been synthesized and screened for their anti-bacterial and anti-fungal activities, demonstrating the potential for these chemicals in treating microbial infections. Notably, some compounds exhibited high anti-bacterial and anti-fungal activities, indicating their promise as antimicrobial agents (Saravanan et al., 2010).
Anticancer Potential : The synthesis of derivatives incorporating the thiazole moiety has also been explored for their anticancer activities. These studies have focused on evaluating the compounds' efficacy against various cancer cell lines, with some compounds showing promising results in inhibiting cancer cell growth. The research underscores the importance of chemical synthesis in developing new anticancer therapies (Evren et al., 2019).
Propiedades
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-13-20-17(12-25-13)14-5-4-6-15(9-14)21-18(24)10-16-11-26-19(22-16)23-7-2-3-8-23/h2-9,11-12H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILIMVMQFMEDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)

![1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2833525.png)

![2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride](/img/structure/B2833529.png)

![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)
![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)

![2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2833539.png)
![1-methyl-5-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2833540.png)
![Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0^{3,7}]nonane-4-carboxylate](/img/structure/B2833541.png)


